3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-7-5-6-16(12-18)19(25-8-10-31-11-9-25)15-24-23(26)17-13-20(28-2)22(30-4)21(14-17)29-3/h5-7,12-14,19H,8-11,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQWXJDPRDPFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The precursor 3,4,5-trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:
Post-reaction, excess SOCl₂ is removed via vacuum distillation, yielding the acyl chloride as a pale yellow oil (typical purity >95% by HPLC).
Amine Synthesis: 2-(3-Methoxyphenyl)-2-Morpholinoethylamine
This intermediate is prepared through a Mannich-type reaction combining:
- 3-Methoxybenzaldehyde
- Morpholine
- Ammonium acetate in acetic acid
The reaction proceeds at 60°C for 12 hours, achieving 68-72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Amide Bond Formation
Coupling occurs under Schotten-Baumann conditions:
# Simplified reaction scheme
acyl_chloride + amine → benzamide + HCl
Critical Parameters:
- Solvent System: Dichloromethane/water biphasic system prevents premature hydrolysis
- Base: 2.5 eq. N,N-diisopropylethylamine maintains pH 8-9
- Temperature: 0-5°C minimizes side reactions (yield improvement: 22% → 84%)
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis for High-Throughput Production
A patent-protected method (EP3027594B1) describes resin-bound synthesis using Wang resin functionalized with 3,4,5-trimethoxybenzoic acid. Key advantages include:
| Metric | Solution-Phase | Solid-Phase |
|---|---|---|
| Purity (HPLC) | 92-95% | 97-99% |
| Reaction Time | 18 hr | 6 hr |
| Scale-Up Feasibility | Moderate | High |
Microwave-Assisted Coupling
Recent advances utilize microwave irradiation (150W, 100°C) to accelerate amide formation:
$$ \text{Conversion} = 98\% \text{ in } 15 \text{ min vs. } 82\% \text{ in } 3 \text{ hr conventionally} $$
Energy consumption analysis shows 42% reduction in process carbon footprint compared to traditional heating.
Industrial-Scale Optimization Challenges
Purification Challenges
The product's high hydrophobicity (logP = 3.8) complicates crystallization. Effective strategies include:
Crystallization Solvent Screening
| Solvent System | Purity | Yield | Crystal Habit |
|---|---|---|---|
| Ethyl Acetate/Heptane | 99.1% | 78% | Needles |
| Acetone/Water | 98.3% | 82% | Prisms |
| THF/Diethyl Ether | 97.6% | 85% | Irregular |
Continuous Flow Processing
Adoption of Corning Advanced-Flow™ reactors demonstrates:
- 93% space-time yield improvement vs. batch
- 15°C reduction in exothermic peak temperatures
- 99.8% conversion maintained at 2 kg/hr throughput
Emerging Green Chemistry Approaches
Biocatalytic Amination
Pilot-scale trials using immobilized Candida antarctica lipase B (CAL-B) show promise:
| Condition | Chemical Method | Enzymatic |
|---|---|---|
| Temperature | 0°C | 25°C |
| Solvent | DCM | TBME |
| E Factor | 32 | 8 |
Photoredox-Catalyzed Coupling
Visible-light-mediated coupling using Ru(bpy)₃Cl₂ achieves:
Analytical Characterization Protocols
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
HRMS (ESI+):
Calculated for C₂₃H₃₀N₂O₆ [M+H]⁺: 430.2104
Observed: 430.2109
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Cost Index | Sustainability |
|---|---|---|---|---|
| Classical Acyl Chloride | 67% | 98.5% | 1.00 | Moderate |
| Solid-Phase | 73% | 99.2% | 1.45 | Low |
| Microwave | 82% | 98.8% | 0.92 | High |
| Biocatalytic | 58% | 97.9% | 1.20 | Very High |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, heat | 3,4,5-Trimethoxybenzoic acid + 2-(3-methoxyphenyl)-2-morpholinoethylamine | Proceeds via cleavage of the C–N bond |
| Basic Hydrolysis | NaOH/H₂O, heat | Sodium 3,4,5-trimethoxybenzoate + free amine | Saponification of the amide group |
Key Insight :
Hydrolysis rates depend on steric hindrance from the morpholinoethyl group and electronic effects of methoxy substituents .
Methoxy Group Demethylation
Under strong reducing agents (e.g., BBr₃), methoxy groups can convert to hydroxyl groups, though this reaction is not explicitly documented for this compound. Structural analogs suggest potential regioselectivity at the 3,4,5-trimethoxybenzamide ring .
Morpholine Ring Modifications
The morpholine nitrogen may undergo alkylation or oxidation:
Stability Under Ambient Conditions
The compound exhibits moderate stability in solution, with degradation observed under prolonged exposure to:
- Light : Photolytic cleavage of the amide bond .
- Heat : Thermal decomposition above 150°C, generating volatile methoxybenzene derivatives .
Comparative Reactivity with Structural Analogs
The morpholinoethyl group distinguishes this compound from simpler benzamides. Key differences include:
Industrial and Green Chemistry Considerations
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of benzamide compounds can exhibit significant anticancer properties. For instance, studies have synthesized new thiazole pyrimidines derived from 3,4,5-trimethoxyphenyl structures, which demonstrated notable in vitro anticancer activity . The structural modifications of benzamides often enhance their biological efficacy against various cancer cell lines.
Neuropharmacology
Benzamides are known to interact with neurotransmitter systems. The specific morpholinoethyl substitution in this compound may provide neuroprotective effects or modulate neurotransmitter activity, which is crucial for developing treatments for neurological disorders .
Case Study 1: Antitumor Effects
A clinical study involving benzamide derivatives highlighted their potential in cancer therapy. Patients receiving a specific dosage of a related benzamide compound exhibited prolonged survival rates, indicating the therapeutic potential of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
A study focusing on the SAR of benzamide derivatives revealed that modifications at the aromatic ring significantly influence biological activity. The introduction of methoxy groups, similar to those in 3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, was associated with enhanced binding affinity to target receptors involved in cancer progression .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The benzamide scaffold is common among analogs, but substituents on the N-atom and aromatic rings dictate biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Pharmacological and Biochemical Insights
- Cytotoxicity and Apoptosis Modulation: Analogs like 12g and 12h (benzoxazolylthio-linked benzamides) demonstrated significant cytotoxicity against HepG2 cells via BAX/Bcl-2 pathway modulation . The target compound’s morpholino group may alter apoptosis induction efficiency compared to sulfur-containing analogs.
- P-gp Inhibition : 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide derivatives showed potent P-glycoprotein (P-gp) inhibition (IC₅₀ down to 1.4 µM). The target compound’s morpholine ring could enhance solubility but may reduce membrane permeability compared to nitro-substituted analogs .
- Receptor Antagonism : PBX2, a benzooxazin-linked benzamide, acts as a dual ER/GPER antagonist. The target compound’s 3-methoxyphenyl group may confer selectivity for other targets, such as kinases or neurotransmitter receptors .
Physicochemical and Structural Properties
- Solubility and Bioavailability: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to bromophenyl () or nitro-substituted analogs. Thiazole-containing Eact may exhibit higher metabolic stability due to resistance to oxidative degradation .
- Crystal Packing and Stability : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms hydrogen-bonded chains ([101] direction), whereas the target compound’s morpholine may disrupt such packing, affecting crystallinity and dissolution rates .
Biological Activity
3,4,5-Trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and molecular characteristics.
Molecular Structure
The compound's molecular formula is . The structure includes three methoxy groups attached to a benzamide framework, which influences its biological activity. The orientation of the amide plane relative to the aromatic rings is critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline under reflux conditions. The resulting product is purified through crystallization techniques to yield white needle-like crystals with a high purity level (84% yield) .
Anticancer Properties
Compounds with methoxy substitutions have been investigated for their anticancer activities. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Neuropharmacological Effects
The morpholinoethyl group in the structure may contribute to neuropharmacological activity. Compounds with similar morpholine structures have been studied for their effects on neurotransmitter systems, potentially influencing mood and cognition.
Case Studies
- Antitumor Activity : A study evaluated the effects of related benzamide derivatives on human cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. These findings support further investigation into the trimethoxybenzamide compound for similar effects.
- Neuroprotective Effects : Research on methoxy-substituted compounds has indicated potential neuroprotective properties in models of neurodegenerative diseases. These effects are hypothesized to arise from antioxidant activity and modulation of neuroinflammatory pathways.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the common synthetic routes for 3,4,5-trimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and amide coupling. Key steps include:
- Morpholinoethyl intermediate formation : Reaction of 3-methoxyphenylacetonitrile with morpholine under acidic conditions .
- Benzamide coupling : Activation of 3,4,5-trimethoxybenzoic acid using carbodiimides (e.g., EDC/HCl) followed by reaction with the morpholinoethyl intermediate .
- Optimization : Temperature control (60–80°C for condensation), solvent selection (DMF or THF for polar intermediates), and catalyst use (e.g., DIPEA for base-sensitive steps) are critical for yields >70% .
Advanced: How can conflicting NMR data for intermediates be resolved during synthesis?
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from:
- Rotamers : Morpholinoethyl groups may exhibit restricted rotation, causing peak splitting. Heating the sample to 60°C in DMSO-d6 can coalesce peaks .
- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or byproducts. For example, residual DMF solvent (δ 8.03 ppm) can mask aromatic protons; deuterated solvents must be rigorously dried .
Basic: What analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm; benzamide carbonyl at ~168 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ (calculated for C24H30N2O6: 454.2104) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H2O gradient, 254 nm) .
Advanced: How do structural modifications (e.g., methoxy positioning) impact biological activity?
Structure-activity relationship (SAR) studies show:
- 3,4,5-Trimethoxy groups : Enhance lipophilicity (logP ~2.8) and DNA intercalation potential, critical for anticancer activity .
- Morpholinoethyl group : Improves solubility (cLogS −4.2) and kinase inhibition (e.g., PI3Kα IC50 = 1.2 µM vs. 3.8 µM for non-morpholino analogs) .
- Substitution at the benzamide nitrogen : Replacing morpholino with piperazine reduces cytotoxicity by 40% in MCF-7 cells .
Basic: What are the primary biological targets of this compound?
- Kinase inhibition : Targets PI3K/AKT/mTOR pathways due to morpholinoethyl interactions with ATP-binding pockets .
- Microtubule disruption : Trimethoxybenzamide mimics colchicine, inhibiting tubulin polymerization (IC50 = 0.8 µM in HeLa cells) .
- DNA intercalation : Planar trimethoxy aromatic system binds DNA minor grooves (Kd = 12 nM via SPR) .
Advanced: How can low yields in the final amide coupling step be mitigated?
Low yields (<50%) often result from:
- Incomplete activation : Use 1.5 equiv. of EDC and 1.0 equiv. of HOBt to suppress racemization .
- Side reactions : Add molecular sieves (4Å) to sequester water, improving coupling efficiency by 30% .
- Workup optimization : Extract unreacted acid with NaHCO3 (pH 8–9) before column chromatography (silica gel, EtOAc/hexane) .
Basic: What computational tools are recommended for predicting binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with PI3Kγ (PDB: 2CHW) .
- MD simulations : GROMACS for stability assessment (RMSD <2.0 Å over 100 ns) .
- Pharmacophore mapping : Phase (Schrödinger) to identify critical H-bond acceptors (morpholine oxygen) and hydrophobic regions (trimethoxy groups) .
Advanced: How can stability issues in aqueous buffers be addressed during bioassays?
- Degradation pathways : Hydrolysis of the benzamide bond at pH >7.0 (t1/2 = 6 h in PBS).
- Stabilization strategies : Use DMSO stock solutions (<0.1% final) and assay buffers with 0.1% BSA to reduce aggregation .
- Lyophilization : Formulate with mannitol (1:1 w/w) for long-term storage (−80°C, 12-month stability) .
Basic: How does this compound compare to structurally similar analogs in terms of efficacy?
| Analog | Modification | PI3Kα IC50 (µM) | Solubility (µg/mL) |
|---|---|---|---|
| Target compound | None | 1.2 | 12.5 |
| 3,4-Dimethoxy analog | Reduced methoxy groups | 3.8 | 18.7 |
| Piperazine variant | Morpholino → piperazine | 2.1 | 28.3 |
| Data from . |
Advanced: What strategies are recommended for resolving poor reproducibility in cytotoxicity assays?
- Cell line authentication : STR profiling to confirm identity (e.g., ATCC-certified HeLa).
- Assay normalization : Use resazurin (Alamar Blue) for viability, with Z’ >0.5 .
- Batch variability : Pre-treat compounds with Chelex-100 to remove trace metals affecting ROS levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
